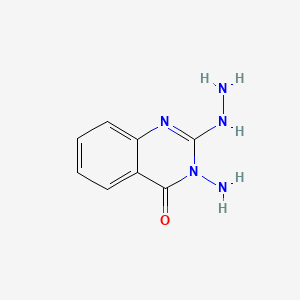

3-amino-2-hydrazinoquinazolin-4(3H)-one

説明

Overview of the Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad and potent pharmacological activities. omicsonline.org This structural motif is present in numerous natural alkaloids and has been the basis for a multitude of synthetic compounds with significant therapeutic applications. omicsonline.org The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse array of derivatives with a wide spectrum of biological effects.

The therapeutic landscape of quinazolinone derivatives is remarkably diverse, encompassing a range of activities that have led to the development of clinically significant drugs. Research has consistently demonstrated that compounds incorporating the quinazolinone scaffold exhibit a variety of biological actions, as detailed in the table below.

| Biological Activity | Description |

| Antimicrobial | Effective against various strains of bacteria and fungi, with some derivatives showing potent antibacterial and antifungal properties. omicsonline.orgsapub.org |

| Anticonvulsant | A number of quinazolinone derivatives have been synthesized and evaluated for their ability to prevent or reduce the severity of seizures. researchgate.netmdpi.comnih.gov |

| Anti-inflammatory | Certain derivatives have shown significant anti-inflammatory effects in preclinical studies. researchgate.net |

| Anticancer | The quinazolinone scaffold is a key component of several anticancer agents, including tyrosine kinase inhibitors. nih.gov |

| Antiviral | Research has explored the potential of quinazolinone derivatives in combating various viral infections. |

| Analgesic | Some compounds have demonstrated pain-relieving properties. jddtonline.info |

| Antihypertensive | The scaffold has been incorporated into agents designed to lower blood pressure. researchgate.net |

The stability and synthetic accessibility of the quinazolinone nucleus make it an attractive starting point for the design and synthesis of new drug candidates. omicsonline.org The ability to modify the core structure at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling chemists to optimize compounds for specific biological targets.

Historical Context and Evolution of 2-Hydrazinoquinazolin-4(3H)-one Derivatives

The synthesis of quinazolinone derivatives dates back to the late 19th century, with the first reported synthesis in 1869. omicsonline.orgresearchgate.net Early methods often involved the condensation of anthranilic acid or its derivatives with various reagents. researchgate.net Over the decades, synthetic methodologies have evolved, becoming more sophisticated and efficient, allowing for the creation of a vast library of quinazolinone compounds.

The introduction of a hydrazino group at the 2-position of the quinazolinone ring system marked a significant development in the exploration of this chemical space. The 2-hydrazinoquinazolin-4(3H)-one moiety serves as a versatile intermediate for the synthesis of a wide range of derivatives. The presence of the reactive hydrazine (B178648) group allows for further chemical modifications, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. mdpi.com

The general synthetic pathway to access 2-hydrazinoquinazolin-4(3H)-one derivatives often begins with anthranilic acid, which undergoes cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with hydrazine hydrate (B1144303) to yield the desired 2-hydrazinoquinazolin-4(3H)-one core. This core can then be further functionalized. For instance, reaction with various carbonyl compounds leads to the formation of hydrazone derivatives. mdpi.com

Rationale for Investigating 3-Amino-2-hydrazinoquinazolin-4(3H)-one and its Analogues

The scientific rationale for the focused investigation of this compound and its related analogues is multifaceted, stemming from the established pharmacological importance of the quinazolinone scaffold and the unique chemical properties imparted by the amino and hydrazino substituents. The introduction of an amino group at the 3-position and a hydrazino group at the 2-position of the quinazolinone ring creates a molecule with multiple reactive sites, offering a rich platform for synthetic diversification and the potential for novel biological activities.

One of the primary motivations is the search for new antimicrobial agents. The emergence of drug-resistant pathogens is a pressing global health issue, and the quinazolinone scaffold has a proven track record of antibacterial and antifungal activity. omicsonline.orgsapub.org By synthesizing derivatives of this compound, researchers aim to discover new compounds with enhanced potency or a broader spectrum of activity against resistant microbes. For example, the synthesis of 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones from 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones has yielded compounds with notable antibacterial activity. nih.gov

Furthermore, the structural features of this compound make it a valuable building block in synthetic chemistry. The presence of both an amino and a hydrazino group allows for a variety of chemical transformations, leading to the construction of more complex heterocyclic systems. For instance, 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one has been utilized as a key starting material for the preparation of novel heterocyclic compounds with potential fungicidal properties. researchgate.net This highlights the role of the target compound as a versatile synthon for creating diverse molecular architectures for biological screening.

The exploration of anticonvulsant activity is another key driver for research in this area. The quinazolinone nucleus is a known pharmacophore for anticonvulsant drugs, and the modification of this core with different functional groups can lead to compounds with improved efficacy and safety profiles. researchgate.netmdpi.comnih.gov The investigation of this compound analogues is a logical extension of this research, with the aim of identifying new candidates for the treatment of epilepsy and other seizure-related disorders.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-2-hydrazinylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-12-8-11-6-4-2-1-3-5(6)7(14)13(8)10/h1-4H,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRQEQRJAXBHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172550 | |

| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19062-39-6 | |

| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Hydrazinoquinazolin 4 3h One and Its Analogues

General Synthetic Routes to Quinazolin-4(3H)-ones

The construction of the quinazolin-4(3H)-one skeleton is a well-established area of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into conventional approaches, which often require harsh conditions, and modern methods that align with the principles of green chemistry.

Historically, the synthesis of quinazolin-4(3H)-ones has relied on the cyclization of readily available starting materials such as anthranilic acid and its derivatives. acgpubs.org One of the most common methods is the Niementowski reaction, which involves the condensation of anthranilic acid with amides, typically at high temperatures. acgpubs.orgnih.gov Variations of this approach utilize other precursors as outlined below:

From Anthranilic Acid: The reaction of anthranilic acid with formamide or other amides is a foundational method for producing the quinazolin-4(3H)-one core. acgpubs.orgtandfonline.com Alternatively, condensation with orthoesters and amines can also yield the desired ring system. tandfonline.com

From Anthranilamides: Condensation of anthranilamide with aldehydes or ketones can effectively produce quinazolin-4(3H)-one derivatives. scispace.com

From Isatoic Anhydrides: These precursors are also commonly used to generate the quinazolinone scaffold. acgpubs.org

Via Benzoxazinone (B8607429) Intermediates: A frequent two-step approach involves the initial cyclization of anthranilic acid with an acid anhydride (like acetic anhydride) to form a benzoxazinone intermediate. tandfonline.comresearchgate.net This intermediate is then treated with an amine to furnish the 3-substituted quinazolin-4(3H)-one. tandfonline.comresearchgate.net For instance, the reaction of anthranilic acid and benzoyl chloride in pyridine yields 2-phenylbenzo[d] tandfonline.commdpi.comoxazin-4-one, which can be further reacted to form 3-amino-2-phenyl-1H-quinazolin-4-one. ijprajournal.com

These conventional methods, while effective, often suffer from drawbacks such as long reaction times, high temperatures, and the use of volatile or toxic organic solvents. scispace.com

In recent decades, there has been a significant shift towards developing more environmentally benign and efficient synthetic protocols. These modern approaches prioritize reduced energy consumption, waste minimization, and the avoidance of hazardous substances. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov The synthesis of quinazolin-4(3H)-ones has been successfully achieved under microwave conditions from various precursors:

A one-pot, one-step reaction of anthranilic acid, amines, and an orthoester can be conducted in a microwave reactor to yield 3-substituted quinazolinones. tandfonline.comresearchgate.net

The condensation of anthranilamide with aldehydes or ketones is highly efficient under solvent-free microwave irradiation, often in the presence of a catalyst like antimony(III) trichloride (SbCl₃). scispace.com This method is advantageous due to its simplicity, mild conditions, and high yields. scispace.com

The Niementowski reaction, traditionally a high-temperature, lengthy process, can be significantly accelerated using microwave heating. nih.gov For example, the reaction of anthranilic acid with formamide can be completed in minutes at 150°C under microwave irradiation (60 W), yielding the product in very good yields without by-products. nih.gov

Green Solvents and Catalysts: The principles of green chemistry also encourage the use of safer solvents and recyclable catalysts.

Deep Eutectic Solvents (DESs): These solvents, formed from a mixture of a hydrogen bond donor and a quaternary ammonium salt, are gaining attention as green reaction media. tandfonline.com They have been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone intermediates and corresponding amines. tandfonline.com

Solvent-Free Conditions: Many modern syntheses are designed to proceed without a solvent, which reduces waste and simplifies purification. The microwave-assisted condensation of anthranilic acid with amides or ketones using organic clay as a catalyst is an example of a solvent-less approach. ijarsct.co.in

Heterogeneous Catalysts: The use of acid-functionalized magnetic silica nanoparticles as a recyclable catalyst in water at room temperature represents another green approach to quinazolinone synthesis. nih.gov

The following table provides a comparative overview of conventional and modern synthetic approaches.

| Feature | Conventional Methods (e.g., Niementowski) | Modern Methods (e.g., Microwave-Assisted) |

| Energy Source | Thermal Heating | Microwave Irradiation |

| Reaction Time | Prolonged (hours to days) | Rapid (minutes) |

| Temperature | Often high (e.g., 120-250°C) | Controlled, often moderate (e.g., 120-150°C) |

| Solvents | Often volatile organic solvents | Green solvents (DES, water) or solvent-free |

| Yields | Moderate to good | Good to excellent |

| Work-up | Often tedious | Simple filtration or recrystallization |

| Environmental Impact | Higher waste generation | Reduced waste, aligns with green chemistry |

Specific Synthesis of 3-Amino-2-hydrazinoquinazolin-4(3H)-one from Key Intermediates

The synthesis of the target compound, this compound, typically involves a multi-step process starting from a suitable precursor that allows for the introduction of the hydrazino group at the C2 position and the amino group at the N3 position.

A common and effective strategy involves the use of a benzoxazinone intermediate which is subsequently reacted with hydrazine (B178648) hydrate (B1144303). A key step is the reaction of a 2-substituted benzoxazinone with an excess of hydrazine hydrate. This reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the lactone ring, leading to ring opening, followed by an intramolecular cyclization that forms the quinazolinone ring. uin-malang.ac.id The use of hydrazine hydrate serves a dual purpose: one molecule acts as the nucleophile to form the 3-amino group, while a second molecule displaces a leaving group at the 2-position to introduce the hydrazino moiety.

For instance, the synthesis can be initiated from 5-iodoanthranilic acid, which is first converted to 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one. researchgate.net The subsequent reaction of this intermediate with hydrazine hydrate leads to the formation of 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one, a key analogue of the title compound. researchgate.net This product then serves as a versatile starting material for further derivatization. researchgate.net

Derivatization Strategies of this compound

The presence of two highly nucleophilic centers—the primary amino group at the N3 position and the terminal -NH₂ of the hydrazino group at the C2 position—makes this compound an excellent scaffold for synthesizing a diverse range of derivatives.

The primary amino and hydrazino functionalities readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines) and hydrazones, respectively. sapub.orgnih.gov This reaction is typically carried out by refluxing the quinazolinone starting material with the appropriate carbonyl compound in a suitable solvent like absolute ethanol. sapub.org

The formation of these derivatives is easily confirmed by spectroscopic methods. For example, in the IR spectra, the appearance of a characteristic stretching band for the azomethine (C=N) group, coupled with the disappearance of the N-H stretching bands of the starting amino or hydrazino group, confirms the product formation. sapub.org

A variety of aromatic and heterocyclic aldehydes have been used to synthesize a library of Schiff base derivatives from 3-amino-2-methylquinazolin-4(3H)-one, a closely related analogue. nih.gov Similarly, 2-hydrazinylquinazolin-4(3H)-one has been reacted with different carbonyl compounds in refluxing glacial acetic acid to afford the corresponding hydrazone derivatives. mdpi.com

The table below lists examples of aldehydes used in the formation of Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one.

| Aldehyde Reactant | Resulting Schiff Base Substituent | Reference |

| 2-Nitrobenzaldehyde | 2-Nitrobenzylideneamino | sapub.org |

| 4-Bromobenzaldehyde | 4-Bromobenzylideneamino | sapub.org |

| 2-Hydroxybenzaldehyde | 2-Hydroxybenzylideneamino | sapub.org |

| 3-Hydroxybenzaldehyde | 3-Hydroxybenzylideneamino | sapub.org |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzylideneamino | sapub.org |

| Isatin (B1672199) | 2-Oxo-1,2-dihydro-3H-indol-3-ylideneamino | sapub.org |

The versatile functional groups of this compound serve as ideal synthons for constructing fused heterocyclic systems. These cyclization reactions lead to novel polycyclic compounds with potentially enhanced biological activities.

Triazole Ring Formation: The 2-hydrazino group is a key precursor for the synthesis of fused tandfonline.comscispace.comresearchgate.nettriazolo[4,3-c]quinazoline systems. For example, the reaction of a 2-hydrazinyl quinazolinone derivative with carbon disulfide can lead to the formation of a triazolo-quinazoline-thione. ekb.eg This involves the initial formation of a dithiocarbazate intermediate which then undergoes intramolecular cyclization.

Thiadiazole Ring Formation: The hydrazino group can also be used to construct thiadiazole rings. This typically involves reaction with a thiourea derivative or carbon disulfide followed by oxidative cyclization. For example, 3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)methyl]quinazolin-4(3H)-one derivatives have been synthesized as part of efforts to explore new therapeutic agents. sent2promo.com While this example shows a thiadiazole linked via a methylene bridge rather than fused, it demonstrates the utility of the quinazolinone core in synthesizing thiadiazole-containing molecules. Direct fusion can be achieved by reacting the 2-hydrazino group with reagents like thiophosgene or carbon disulfide under appropriate conditions to form a fused 1,3,4-thiadiazole ring.

These derivatization strategies highlight the synthetic utility of this compound as a building block for creating a wide array of complex heterocyclic structures.

Substitution Reactions on the Quinazolinone Ring System

The synthesis of this compound and its derivatives often involves a multi-step process commencing with precursors like anthranilic acid. A common and effective strategy involves the initial formation of a 2-substituted-4H-benzo[d] sapub.orgnih.govoxazin-4-one intermediate. This is typically achieved by reacting anthranilic acid with reagents such as acetic anhydride or 2-chlorobenzoyl chloride. mdpi.comuin-malang.ac.id

The crucial step to form the quinazolinone core involves a substitution and cyclization reaction. The benzoxazinone intermediate is treated with hydrazine hydrate. mdpi.comuin-malang.ac.id In this reaction, a nucleophilic attack from the hydrazine occurs on the carbonyl group of the lactone ring in the benzoxazinone, leading to the formation of the 3-amino-quinazolin-4(3H)-one derivative. uin-malang.ac.id For instance, reacting a 2-methyl-4-(3H)-benzoxazin-4-one with hydrazine hydrate in absolute ethanol under reflux yields 3-amino-2-methyl-quinazolin-4(3H)-one. sapub.orgmdpi.com Similarly, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one is synthesized from its corresponding 2-(2-chlorophenyl)-4H-benzo[d] sapub.orgnih.govoxazin-4-one intermediate using hydrazine hydrate in pyridine. uin-malang.ac.id

Once the 3-aminoquinazolinone scaffold is in place, further substitution reactions can be carried out on the 3-amino group to generate a wide variety of analogues. A prominent example is the formation of Schiff bases through the condensation of the primary amino group with various aldehydes or ketones. sapub.org This reaction is typically performed in absolute ethanol and is confirmed by the disappearance of NH₂ stretching bands and the appearance of a new isomethine (CH=N) stretching band in the infrared spectrum. sapub.org Other modifications include reacting the 3-amino group with chloroacetyl chloride to produce compounds like 3-chloroacetylamino-2-ethoxyquinazolin-4(3H)-one, which can then serve as a precursor for further derivatization. researchgate.net

Analytical Techniques for Structural Elucidation and Purity Assessment

A comprehensive suite of analytical techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of this compound and its analogues. These methods include spectroscopic analysis, elemental composition determination, and single-crystal X-ray diffraction.

Spectroscopic Characterization (e.g., FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis Spectroscopy)

Spectroscopic methods are fundamental in identifying the functional groups and mapping the chemical environment of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify characteristic functional groups. The spectra of quinazolinone derivatives consistently show a strong absorption band for the carbonyl group (C=O) of the amide lactam ring. sapub.orguin-malang.ac.id The presence of the 3-amino group is confirmed by stretching vibrations corresponding to the N-H bonds of the NH₂ group. sapub.orgnih.gov

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |

| N-H (Amine) | Stretch | 3461, 3320, 3290 | uin-malang.ac.idnih.gov |

| NH₂ | Stretch | 3200-3450 | sapub.org |

| C-H (Aromatic) | Stretch | 3060, 3012 | uin-malang.ac.idnih.gov |

| C=O (Amide) | Stretch | 1700, 1672, 1660 | sapub.orguin-malang.ac.idnih.gov |

| C=N (Imine) | Stretch | 1672, 1611, 1595-1655 | sapub.orguin-malang.ac.idnih.gov |

| C=C (Aromatic) | Stretch | 1614, 1471 | uin-malang.ac.id |

| C-N | Stretch | 1338 | uin-malang.ac.id |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework.

¹H NMR spectra confirm the presence and chemical environment of protons. Aromatic protons on the quinazolinone ring typically appear as multiplets in the downfield region (δ 6.8-8.2 ppm). uin-malang.ac.idnih.gov A characteristic singlet corresponding to the two protons of the 3-amino (NH₂) group is often observed around δ 5.5-5.9 ppm, which is exchangeable with D₂O. mdpi.comuin-malang.ac.idnih.gov

| Compound Type / Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Source(s) |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (Aromatic H) | 7.42-8.20 | m, dd, dt | DMSO-d₆ | uin-malang.ac.id |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (NH₂) | 5.51 | s | DMSO-d₆ | uin-malang.ac.id |

| 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one (Aromatic H) | 7.78-8.80 | d, dd | DMSO-d₆ | mdpi.com |

| 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one (NH₂) | 5.92 | s | DMSO-d₆ | mdpi.com |

| 3-amino-2-methylquinazolin-4(3H)-one (Aromatic H) | 7.31-8.08 | m, d | CDCl₃ | mdpi.com |

| 3-amino-2-methylquinazolin-4(3H)-one (NH₂) | 5.15 | s | CDCl₃ | mdpi.com |

| 3-Amino-2-[1-(4-methylphenylsulphonamido)-1-(iso-propyl)methyl]quinazolin-4-(3H)-one (Aromatic H) | 6.82-8.02 | m | DMSO | nih.gov |

| 3-Amino-2-[1-(4-methylphenylsulphonamido)-1-(iso-propyl)methyl]quinazolin-4-(3H)-one (NH₂) | 5.51 | s | DMSO | nih.gov |

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum for 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one showed distinct signals for the carbonyl carbon (C=O) at δ 161.5 ppm and for the twelve other aromatic and heterocyclic carbons between δ 121.1 and 154.9 ppm. uin-malang.ac.id

Mass Spectrometry (MS) is employed to confirm the molecular weight of the synthesized compounds. The mass spectrum typically shows a molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular mass of the target molecule, providing conclusive evidence of its formation. researchgate.netnih.govderpharmachemica.com

UV-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. Quinazolinone derivatives generally exhibit two main absorption maxima. sapub.orgmdpi.com These bands are attributed to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group. sapub.org

| Compound | λ_max (nm) | Transition | Solvent | Source(s) |

| 3-amino-2-methyl-quinazolin-4(3H)-one derivative | 313, 256 | n → π, π → π | Methanol | sapub.org |

| 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one | 329, 274 | - | Methanol | mdpi.com |

| 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one | 326 | - | Methanol | mdpi.com |

| 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one | 344, 258 | n → π, π → π | Methanol | mdpi.com |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. For novel synthesized quinazolinone derivatives, the experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and elemental composition. sapub.orgresearchgate.net

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and torsion angles. This technique has been applied to several analogues of 3-amino-quinazolin-4(3H)-one, such as the 2-ethyl, 2-propyl, and 2-cyclopropyl derivatives. researchgate.netnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Amino 2 Hydrazinoquinazolin 4 3h One Derivatives

Influence of Substituents on the Quinazolinone Ring System

Impact of Structural Modifications at Position 2

The substituent at the 2-position of the quinazolinone ring plays a crucial role in determining the biological activity of the resulting derivatives. Research has shown that the introduction of various moieties at this position can significantly modulate the antimicrobial, and anticancer activities of these compounds.

For instance, the presence of small alkyl groups, such as a methyl group, or functional groups like thiol (-SH) and amino (-NH2) at position 2 has been found to be essential for potent antimicrobial activity. sapub.org The introduction of a 2-benzyl group has also been explored, leading to compounds with notable biological effects. researchgate.net

Furthermore, the incorporation of aryl or heteroaryl rings at the 2-position has been a successful strategy in developing quinazolinone-based therapeutic agents. For example, 2-aryl-substituted quinazolinones have been investigated for their antiproliferative activity against various cancer cell lines. asianpubs.org The nature and substitution pattern of this aryl ring can fine-tune the biological activity. In some cases, the presence of a phenyl ring at this position has been linked to significant antibacterial and antifungal properties. sioc-journal.cn

Below is a data table summarizing the impact of various substituents at position 2 on the biological activities of 3-amino-2-hydrazinoquinazolin-4(3H)-one derivatives.

| Compound ID | Substituent at Position 2 | Biological Activity | Key Findings |

| A | -CH3 | Antimicrobial | Essential for activity |

| B | -SH | Antimicrobial | Contributes to potency |

| C | -NH2 | Antimicrobial | Important for biological action |

| D | -Benzyl | Antimicrobial | Shows significant activity |

| E | -Phenyl | Antibacterial, Antifungal | Potent activity observed |

Effects of Substitutions at Position 3 on Biological Activities

The 3-amino group of this compound is a key site for chemical modification, and substitutions at this position have a profound impact on the pharmacological profile of the derivatives. The presence of a substituted aromatic ring at the 3-position is often a key determinant of antimicrobial efficacy. sapub.org

A common modification involves the condensation of the 3-amino group with various aldehydes or ketones to form Schiff bases. This transformation not only alters the steric and electronic properties of the molecule but also introduces new pharmacophoric features that can enhance biological activity. For example, the reaction with substituted benzaldehydes can lead to Schiff bases with significant antibacterial and antifungal properties. biomedpharmajournal.org

The following table illustrates the effects of different substitutions at position 3 on the biological activities of 2-hydrazinoquinazolin-4(3H)-one derivatives.

| Compound ID | Substituent at Position 3 | Biological Activity | Key Findings |

| F | -NH2 (unsubstituted) | Starting material | Precursor for active derivatives |

| G | -N=CH-C6H5 (Benzylideneamino) | Antimicrobial | Enhanced activity |

| H | -NH-CO-CH3 (Acetamido) | Varied | Activity depends on other substituents |

| I | -N-Sulfonamide | Antibacterial | Significant improvement in activity |

Role of Substituents at Peripheral Positions (e.g., Halogenation at Positions 6 and 8)

Substitutions on the benzene (B151609) ring of the quinazolinone nucleus, particularly at positions 6 and 8, have been shown to be critical for enhancing biological activity. Halogenation is a common and effective strategy to improve the pharmacological properties of these compounds.

The introduction of halogen atoms, such as bromine or iodine, at positions 6 and 8 can significantly increase the antimicrobial potency of quinazolinone derivatives. sapub.org For instance, 6,8-diiodo-substituted quinazolinones have demonstrated markedly improved antibacterial activity. sapub.org Similarly, the presence of a bromine atom at position 6 has been associated with enhanced antibacterial and antifungal effects. nih.gov

The electron-withdrawing nature and the lipophilicity of halogen atoms can influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The position of the halogen substituent is also crucial; for example, studies have shown that halogenation at C-6 and C-8 is particularly favorable for antimicrobial activity. sioc-journal.cn

The table below summarizes the impact of halogenation at peripheral positions on the biological activity of this compound derivatives.

| Compound ID | Substituent(s) | Biological Activity | Key Findings |

| J | 6-Bromo | Antibacterial, Antifungal | Enhanced potency |

| K | 6,8-Diiodo | Antibacterial | Significant improvement in activity |

| L | 6-Chloro | Anticancer | Potent activity against certain cell lines |

| M | 8-Bromo | Antimicrobial | Contributes to increased activity |

Significance of the Hydrazino Moiety in Modulating Biological Activity

Effect of Structural Variations at the Terminal Amino Group of the Hydrazine (B178648)

The terminal amino group of the 2-hydrazino moiety is a primary site for structural modifications, most commonly through the formation of hydrazones (Schiff bases) by condensation with a variety of aldehydes and ketones. This derivatization has proven to be a highly effective strategy for generating a diverse library of compounds with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govrsc.orgnih.gov

The biological activity of these hydrazone derivatives is significantly influenced by the nature of the substituent introduced from the carbonyl compound. For instance, the reaction of this compound with different aromatic aldehydes yields a series of 3-amino-2-(2-benzylidenehydrazinyl)quinazolin-4(3H)-ones. The electronic properties of the substituents on the benzylidene ring play a crucial role in modulating the antimicrobial activity. Electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) on the aromatic ring of the aldehyde can lead to variations in the potency and spectrum of antimicrobial action. sapub.org

Specifically, derivatives bearing a thiophene (B33073) ring have shown potent antibacterial and antifungal activity. In anticancer studies, certain Schiff base derivatives have exhibited significant cytotoxic activity against human cancer cell lines. rsc.org The formation of the hydrazone linkage extends the conjugation of the system and introduces a new pharmacophore that can interact with biological targets.

The following table presents a selection of hydrazone derivatives and the influence of the substituent on their biological activity.

| Compound ID | Aldehyde/Ketone Used for Hydrazone Formation | Resulting Substituent on Terminal Nitrogen | Biological Activity | Key Findings |

| N | Benzaldehyde | Benzylidene | Antimicrobial | Moderate activity |

| O | 4-Hydroxybenzaldehyde | 4-Hydroxybenzylidene | Antibacterial, Antifungal | Enhanced activity due to the hydroxyl group |

| P | 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Antimicrobial, Anticancer | Potent activity, influenced by the electron-withdrawing nature of chlorine |

| Q | Thiophene-2-carbaldehyde | Thiophen-2-ylmethylene | Antibacterial, Antifungal | High potency observed |

| R | Acetophenone | 1-Phenylethylidene | Antimicrobial | Activity is influenced by the methyl group |

Importance of Configurational and Conformational Isomerism in Hydrazone Derivatives

Generally, the E-isomer of hydrazones is thermodynamically more stable than the Z-isomer. This stability can be influenced by factors such as steric hindrance between substituents and the potential for intramolecular hydrogen bonding. The interconversion between E and Z isomers can occur under certain conditions, such as exposure to heat or light. sapub.org

While the direct impact of E/Z isomerism on the biological activity of this compound hydrazone derivatives is not extensively documented in dedicated studies, the principles of stereochemistry in drug action suggest that one isomer is likely to be more active than the other. The specific configuration of the hydrazone moiety would dictate the precise three-dimensional orientation of the substituents, which is critical for optimal interaction with the binding site of a receptor or enzyme. For instance, a particular isomer might present its pharmacophoric groups in a conformation that is more complementary to the target's active site, leading to enhanced biological activity.

Furthermore, conformational isomerism, arising from the rotation around single bonds, also plays a role in the biological activity. The flexibility of the molecule and its ability to adopt a specific low-energy conformation that is recognized by the biological target are crucial for its efficacy. Computational studies, such as molecular docking, can help to predict the preferred binding conformations and rationalize the observed structure-activity relationships.

Principles of Pharmacophore Modeling and Ligand-Based Drug Design Applied to Quinazolinone Hydrazones

In the quest for novel therapeutic agents, ligand-based drug design has emerged as a powerful strategy, particularly when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities. Within this framework, pharmacophore modeling is a cornerstone technique that distills the essential steric and electronic features of a set of active compounds into a unified model, representing the key interactions required for biological activity. This section delves into the principles of pharmacophore modeling and ligand-based drug design as they apply to the structural class of quinazolinone hydrazones, derived from the this compound scaffold.

Pharmacophore modeling begins with the identification of a training set of molecules that have demonstrated significant activity towards a specific biological target. The underlying assumption is that these diverse molecules bind to the same target site in a similar manner, and therefore share a common set of crucial chemical features arranged in a specific three-dimensional geometry. These features, collectively known as a pharmacophore, typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.govnih.gov

For quinazolinone derivatives, structure-activity relationship (SAR) studies have provided valuable insights into the key pharmacophoric features necessary for various biological activities, such as anticonvulsant effects. mdpi.com A generally accepted pharmacophoric model for the anticonvulsant activity of quinazolin-4(3H)-one analogues, inspired by the structure of methaqualone, includes several key elements. The quinazolin-4(3H)-one core itself often serves as a crucial hydrophobic domain. mdpi.com Additionally, the nitrogen atom at position 1 (N1) can act as an electron donor, while the carbonyl group at position 4 is a potential hydrogen bonding site. mdpi.com

The process of ligand-based drug design for quinazolinone hydrazones involves several key steps. Initially, a series of these compounds with known biological activities is selected. The three-dimensional structures of these molecules are then generated and their conformational flexibility is explored to identify the likely bioactive conformation. By superimposing the active molecules, common chemical features that are essential for their biological activity can be identified. researchgate.net This information is then used to construct a pharmacophore hypothesis.

Once a pharmacophore model is developed and validated, it serves as a powerful tool for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity. researchgate.net Furthermore, the model can guide the rational design of new derivatives of this compound with potentially enhanced potency and selectivity. By understanding which structural modifications are likely to improve the fit to the pharmacophore model, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

The following table summarizes the key pharmacophoric features that have been identified as important for the biological activity of various quinazolinone derivatives, which can be applied to the design of novel quinazolinone hydrazones.

| Pharmacophoric Feature | Description | Potential Corresponding Structural Moiety in Quinazolinone Hydrazones |

|---|---|---|

| Hydrophobic Region | A non-polar area that interacts with hydrophobic pockets of the target protein. | The fused benzene ring of the quinazolinone core; aryl substituents. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically oxygen or nitrogen) that can accept a hydrogen bond. | The carbonyl oxygen at position 4 of the quinazolinone ring; nitrogen atoms in the quinazolinone and hydrazone moieties. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom that can be donated in a hydrogen bond. | The N-H group of the hydrazone linkage; the amino group at position 3. |

| Aromatic Ring | A planar, cyclic, conjugated system that can engage in π-π stacking or hydrophobic interactions. | The quinazolinone ring system; phenyl or other aromatic groups attached to the hydrazone moiety. |

| Electron Donor Feature | An atom or group of atoms that can donate electron density. | The nitrogen atom at position 1 (N1) of the quinazolinone ring. mdpi.com |

Biological Activities and Proposed Molecular Mechanisms of 3 Amino 2 Hydrazinoquinazolin 4 3h One Analogues Preclinical and in Vitro Focus

Antimicrobial Activities

Derivatives of 3-amino-2-hydrazinoquinazolin-4(3H)-one have demonstrated notable activity against a range of pathogenic microbes. These studies highlight the versatility of the quinazolinone core in the design of novel antimicrobial agents.

In vitro studies have confirmed that various analogues of this compound possess significant antibacterial properties. A series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones, synthesized from 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones, were evaluated for their antibacterial activity. nih.gov Among these, compounds 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one were identified as the most potent agents against Proteus vulgaris and Bacillus subtilis. nih.govresearchgate.net

Other studies have reported moderate to good antibacterial activity for new derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org Similarly, synthesized 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one exhibited promising activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net Further research on hydrazone and pyrazole (B372694) derivatives of 2-hydrazinylquinazolin-4(3H)-one showed activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhimurium, Escherichia coli) bacteria. mdpi.com One particular Schiff base derivative, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one , emerged as a highly active antibacterial agent against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL. nih.gov

| Compound/Analogue | Bacterial Strain | Activity/Efficacy Noted | Reference |

|---|---|---|---|

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | Zone of inhibition: 1.1 cm | nih.govresearchgate.net |

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Bacillus subtilis | Zone of inhibition: 1.4 cm | nih.govresearchgate.net |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | Zone of inhibition: 1.2 cm | nih.govresearchgate.net |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Bacillus subtilis | Zone of inhibition: 1.0 cm | nih.govresearchgate.net |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | MIC: 1.95 μg/mL | nih.gov |

| 3-amino-2-methyl-quinazolin-4(3H)-one derivatives | Escherichia coli, Staphylococcus aureus, Proteus mirabilis | Moderate to good activity | sapub.org |

| 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one | Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa | Promising activity | researchgate.net |

The antifungal potential of this compound analogues has also been investigated. The 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one was used as a key starting material to prepare new heterocyclic compounds which were then evaluated for fungicidal activities. researchgate.net A separate study screened novel hydrazone and pyrazole derivatives against four fungal strains: Candida tropicals, Candida albicans, Macrophomina phaseolina, and Aspergillus niger. mdpi.com Notably, the compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one was found to be the most active antifungal agent in its series, showing an MIC value of 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov

| Compound/Analogue | Fungal Strain | Activity/Efficacy Noted | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | MIC: 3.90 μg/mL | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Aspergillus niger | MIC: 3.90 μg/mL | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Rhizopus nigricans | MIC: 3.90 μg/mL | nih.gov |

| 2-Hydrazinylquinazolin-4(3H)-one derivatives (hydrazones and pyrazoles) | Candida tropicals, Candida albicans, Macrophomina phaseolina, Aspergillus niger | Screened for activity | mdpi.com |

| 3-Amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one derivatives | Various fungi | Evaluated for fungicidal activity | researchgate.net |

Research into the molecular mechanisms of these compounds has revealed specific and potent modes of action. Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. nih.govmdpi.com The quinazolinone class of antibacterials has been shown to target cell wall biosynthesis through a unique mechanism involving PBP 2a, a protein that confers methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov These compounds bind to an allosteric site on PBP 2a, which is distinct from the active site targeted by β-lactam antibiotics. nih.gov This allosteric binding induces a conformational change that opens the active site, making it susceptible to inhibition. nih.gov This mechanism allows quinazolinones to act synergistically with β-lactam antibiotics against resistant strains like MRSA. nih.gov

In addition to PBP inhibition, other mechanisms have been proposed. Molecular docking studies for certain hydrazone and pyrazole derivatives of quinazolin-4(3H)-one suggest they may act as potent DNA gyrase inhibitors. mdpi.com DNA gyrase is a topoisomerase II enzyme essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Anticancer Activities

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer drugs, with several derivatives showing potent antiproliferative activity in vitro.

A multitude of in vitro studies have demonstrated the cytotoxicity of this compound analogues against a broad spectrum of human cancer cell lines. A synthesized series of quinazolin-4(3H)-one hydrazides exhibited high inhibitory activity against MCF-7 (human breast adenocarcinoma) and A2780 (human ovarian carcinoma) cell lines, with some compounds showing IC50 values in the sub-micromolar range (0.14 to 0.84 µM). nih.gov In many cases, the cytotoxicity of these compounds was found to be 2- to 30-fold more potent than the control drug lapatinib (B449) against MCF-7 cells and 4- to 87-fold more potent against A2780 cells. nih.govnih.gov

Other research has shown that quinazolinone-thiazole hybrids are effective against PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with one compound in particular, A3, inhibiting cell growth with IC50 values of 10-12 µM across all three lines. nih.gov Another study identified a quinazolinone derivative, compound 8h, as having a significant cytotoxic effect against SKLU-1 (lung), MCF-7 (breast), and HepG-2 (liver) cancer cells. vnu.edu.vn Furthermore, 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as broad-spectrum cytotoxic agents against a panel of nine human cancer cell lines, with some analogues exhibiting sub-µM potency. rsc.org

| Compound Series/Analogue | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Quinazolinone Hydrazide 3j | MCF-7 | Breast Adenocarcinoma | 0.20 ± 0.02 | nih.gov |

| Quinazolinone Hydrazide 3g | A2780 | Ovarian Carcinoma | 0.14 ± 0.03 | nih.gov |

| Quinazolinone Ester 2i | MCF-7 | Breast Adenocarcinoma | 0.49 ± 0.05 | nih.gov |

| Quinazolinone Ester 2i | A2780 | Ovarian Carcinoma | 0.49 ± 0.05 | nih.gov |

| Compound 8h | SKLU-1 | Lung Cancer | 23.09 (µg/mL) | vnu.edu.vn |

| Compound 8h | MCF-7 | Breast Cancer | 27.75 (µg/mL) | vnu.edu.vn |

| Compound 8h | HepG-2 | Liver Cancer | 30.19 (µg/mL) | vnu.edu.vn |

| Compound A3 (Quinazolinone-Thiazole Hybrid) | PC3 | Prostate Cancer | 10 | nih.gov |

| Compound A3 (Quinazolinone-Thiazole Hybrid) | MCF-7 | Breast Cancer | 10 | nih.gov |

| Compound A3 (Quinazolinone-Thiazole Hybrid) | HT-29 | Colon Cancer | 12 | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | HT29, U87, A2780, H460, BE2-C | Colon, Glioblastoma, Ovarian, Lung, Neuroblastoma | <0.05 | rsc.org |

The antiproliferative effects of this compound analogues are attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. A primary mechanism is the inhibition of protein kinases.

Kinase Inhibition: Many quinazolin-4(3H)-one derivatives have been investigated as inhibitors of multiple tyrosine protein kinases. nih.gov Specific analogues have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and HER2. nih.govnih.gov Molecular docking studies revealed that certain compounds can act as ATP-competitive type-I inhibitors against EGFR and as either competitive or non-competitive inhibitors against CDK2 and HER2. nih.gov The ability of these compounds to interact with key residues in the ATP-binding site of these kinases underlies their inhibitory action. nih.gov Other research has identified quinazolinone derivatives as inhibitors of Aurora Kinase A, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov Furthermore, some fluoroquinazolinone derivatives have been developed as dual inhibitors of EGFR and tubulin polymerization. mdpi.com While research on 3-amino-1,2,4-triazine derivatives has shown potent and selective inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1), confirming the potential of related heterocyclic structures to target metabolic kinases, direct evidence for PDK1 inhibition by this compound analogues requires further specific investigation. nih.govnih.gov

DNA Interaction: In addition to kinase inhibition, some quinazolinone derivatives have been studied for their ability to interact with DNA. Molecular docking studies have been performed to analyze the interaction between substituted 2-methyl-3-amino-quinazolin-4(3H)-ones and B-DNA, suggesting that these compounds can bind to DNA, which may contribute to their cytotoxic effects. mdpi.com

These multi-faceted mechanisms, including the inhibition of critical signaling kinases and potential interaction with DNA, underscore the significant potential of this compound analogues as scaffolds for the development of novel anticancer therapeutics.

Anti-inflammatory Activities (Preclinical In Vivo Models)

Analogues of this compound have demonstrated significant anti-inflammatory properties in various preclinical in vivo models. The anti-inflammatory efficacy is often evaluated using the carrageenan-induced hind paw edema test in rodents, a standard model for acute inflammation. nih.gov

In one study, a series of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones were synthesized and evaluated. Among them, the compound 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one (AS3) was identified as the most potent anti-inflammatory agent, showing activity moderately higher than the reference drug, diclofenac (B195802) sodium. nih.gov Similarly, another investigation of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives found that 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS3) was the most active in exhibiting anti-inflammatory effects. nih.gov

Further research into 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones revealed that 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) possessed considerable anti-inflammatory activity (60.00% inhibition) in the carrageenan-induced paw edema model in rats, comparable to diclofenac sodium (65.11% inhibition). ajol.info Another series of 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones was also synthesized, with 2-(1-methylbutylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one showing the most potent anti-inflammatory activity, which was also moderately more potent than diclofenac sodium. nih.gov These studies collectively highlight the potential of the quinazolinone scaffold as a source for new anti-inflammatory leads.

| Compound | Animal Model | Assay | Observed Activity | Reference |

|---|---|---|---|---|

| 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one (AS3) | Mice/Rats | Carrageenan-induced paw edema | Most active in the series; moderately more potent than diclofenac sodium. | nih.gov |

| 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS3) | Mice/Rats | Carrageenan-induced paw edema | Most active in the series. | nih.gov |

| 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) | Rats | Carrageenan-induced paw edema | 60.00% inhibition of edema. | ajol.info |

| 2-(1-methylbutylidene)-hydrazino)-3-(2-methylphenyl)-quinazolin-4(3H)-one | Mice/Rats | Carrageenan-induced paw edema | Most potent in the series; moderately more potent than diclofenac sodium. | nih.gov |

The anti-inflammatory effects of quinazolinone analogues are believed to be mediated through the modulation of key inflammatory pathways. A primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain.

Molecular docking studies have been employed to predict the interaction and affinity of these compounds for COX enzymes. One such study assessed the potential of a 3-Amino-2-Phenylquinazoline-4(3H)-One derivative, compound 14cpq, as a selective COX-2 inhibitor. ub.ac.id The results indicated that this compound might exhibit selective COX-2 inhibitory activity, supported by a lower rerank score with COX-2 compared to COX-1 and interactions with key amino acids within the COX-2 binding site, similar to the known NSAID diclofenac. ub.ac.id Another study predicted through molecular docking that certain (3H-quinazoline-4-ylidene)hydrazides have a higher affinity for COX-2 than for COX-1, suggesting a potential mechanism for their observed anti-inflammatory activity in formalin-induced edema tests. nih.govbenthamdirect.com This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Analgesic Activities (Preclinical In Vivo Models)

Several preclinical studies have confirmed the analgesic potential of this compound analogues using various in vivo models, such as the tail-flick technique in mice. ajol.info

A study on 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones identified 2-(1-ethylpropylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one (AS2) as the most potent analgesic agent in its series. nih.gov In a series of 3-(3-ethylphenyl) derivatives, 2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS2) emerged as the most active compound for analgesic activity. nih.gov

Furthermore, research on 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones demonstrated that 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) exhibited significant analgesic effects, with an activity of 63.89%, which compared favorably with the reference standard, diclofenac sodium (62.04%). ajol.info Similarly, 2-(1-ethylpropylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one was found to be the most active analgesic compound in its respective series. nih.gov These findings underscore the potential of these quinazolinone derivatives as a basis for developing new analgesic agents.

| Compound | Animal Model | Assay | Observed Activity | Reference |

|---|---|---|---|---|

| 2-(1-ethylpropylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one (AS2) | Mice | Not specified | Most active analgesic agent in the series. | nih.gov |

| 2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS2) | Mice | Not specified | Most active compound for analgesic activity. | nih.gov |

| 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) | Wistar albino mice | Tail-flick technique | 63.89% analgesic activity. | ajol.info |

| 2-(1-ethylpropylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one | Mice | Not specified | Most active compound for analgesic activity. | nih.gov |

Other Emerging Biological Activities

The quinazolin-4(3H)-one scaffold is a recognized pharmacophore with significant anticonvulsant potential. nih.gov Preclinical evaluations, often using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice, have demonstrated the efficacy of various analogues. researchgate.netnih.gov

In one study, newly synthesized quinazolinone derivatives showed noteworthy anticonvulsant activity in the MES test, with some compounds being comparable to the standard drug phenytoin. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies suggest that the anticonvulsant activity is linked to specific structural features, including the quinazolin-4(3H)-one moiety as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site. mdpi.com The mechanism of action for some of these compounds is proposed to be through positive allosteric modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.govmdpi.com For instance, the controversial quinazolinone methaqualone was found to act at the transmembrane β(+)/α(−) subunit interface of the GABA-A receptor. mdpi.com

Analogues of quinazolinone have emerged as a promising class of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. bohrium.comresearchgate.netmdpi.com

In vitro studies have shown that various 2-arylquinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against yeast α-glucosidase, with many compounds being several hundred times more active than the standard drug, acarbose (B1664774). researchgate.net For example, one study reported IC50 values ranging from 0.3 ± 0.01 to 117.9 ± 1.76 μM for the synthesized compounds, compared to an IC50 of 840 ± 1.73 μM for acarbose. researchgate.net Similarly, a series of 4-hydroxyquinolinone-hydrazones, which share structural similarities, exhibited good α-glucosidase inhibition with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, all more potent than acarbose (IC50 = 752.0 ± 2.0 µM). nih.gov These findings highlight the potential of this chemical scaffold for the development of new antidiabetic agents.

| Compound Class | Enzyme Source | Observed Activity (IC50) | Reference Standard (Acarbose IC50) | Reference |

|---|---|---|---|---|

| 2-arylquinazolin-4(3H)-ones | Yeast (Saccharomyces cerevisiae) | 0.3 ± 0.01 – 117.9 ± 1.76 μM | 840 ± 1.73 μM | researchgate.net |

| 4-hydroxyquinolinone-hydrazones | Not specified | 93.5 ± 0.6 – 575.6 ± 0.4 µM | 752.0 ± 2.0 µM | nih.gov |

Targeting the ribonuclease H (RNase H) activity of the HIV-1 reverse transcriptase (RT) is a key strategy for developing new antiretroviral drugs. mdpi.com Hydrazone derivatives, which are structurally related to this compound, have been investigated as potential inhibitors of this essential viral enzyme. nih.gov

A series of novel 3-hydrazonoindolin-2-one derivatives were designed and synthesized, with several compounds displaying micromolar inhibitory activity against HIV-1 RNase H. nih.govresearchgate.net The most potent compound from this series exhibited remarkable inhibitory activity with a Ki value of 0.55 μM. nih.govresearchgate.net In another study, compounds 11a and 11b, which feature an isatin (B1672199) pyrimidine-2,4(1H,3H)-dione hydrazone scaffold, showed notable activity with IC50 values of 1.90 μM and 2.20 μM, respectively. nih.gov These compounds were also evaluated for their anti-HIV-1 activity at the cellular level, confirming the potential of this scaffold for further development of RNase H inhibitors. nih.gov

Antioxidant Effects

The quinazolin-4(3H)-one scaffold has been a subject of interest for the development of novel antioxidant agents, primarily due to its versatile chemical nature which allows for the introduction of various pharmacophores. mdpi.com Research has focused on creating hybrid molecules that combine the quinazolin-4(3H)-one nucleus with known antioxidant moieties, such as phenols, to enhance their free-radical scavenging capabilities. mdpi.comnih.gov In vitro evaluations of these analogues have been conducted using various assays to determine their potential mechanisms of action, including hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.com

Derivatives of quinazolin-4(3H)-one featuring polyphenolic substitutions have demonstrated significant antioxidant activity. nih.gov Studies have shown that linking the quinazolinone core with polyphenolic groups through a thioacetohydrazone fragment can enhance antiradical activity. nih.gov The introduction of additional hydroxyl (OH) groups to the phenolic moiety, particularly creating ortho-diphenolic and pyrogallol (B1678534) derivatives, has been found to substantially increase antioxidant effects, in some cases surpassing the activity of standards like ascorbic acid and Trolox. mdpi.comnih.gov The enhanced activity is hypothesized to result from the stabilization of the resulting radical through intramolecular hydrogen bonding after the compound neutralizes a free radical. nih.gov

Various in vitro methods have been employed to quantify the antioxidant potential of these analogues. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radical scavenging assays are commonly used. orientjchem.org In these tests, the ability of the compound to donate an electron or hydrogen atom to neutralize the radical is measured spectrophotometrically. orientjchem.org Certain Schiff base derivatives of 3-amino-2-methylquinazolin-4(3H)-one and other analogues have shown excellent scavenging capacity against both DPPH and nitric oxide radicals, with some compounds exhibiting higher activity than the common antioxidant ascorbic acid. orientjchem.org The scavenging effect is typically observed to increase with higher concentrations of the test compounds. orientjchem.org Further studies have confirmed that substitutions on the quinazolinone ring system, such as the presence of phenyl groups or bromine atoms, can lead to better antioxidant activity compared to unsubstituted or methyl-substituted analogues. researchgate.net

Table 1: In Vitro Antioxidant Activity of Selected Quinazolin-4(3H)-one Analogues This table is interactive and can be sorted by clicking on the column headers.

| Compound Class/Derivative | Assay(s) Used | Key Finding | Reference(s) |

|---|---|---|---|

| Phenolic derivatives of Quinazolin-4(3H)-one | Hydrogen atom transfer, electron donation, metal chelation | Ortho-diphenolic compounds exerted a stronger antioxidant effect than ascorbic acid and Trolox. | mdpi.com |

| Pyrogallol derivatives of Quinazolin-4(3H)-one | DPPH, ABTS, CUPRAC | Showed high antioxidant activity compared to ascorbic acid and Trolox; activity was influenced by the third phenolic group. | nih.gov |

| Schiff bases of 3-amino-2-methylquinazolin-4(3H)-one | DPPH, Nitric Oxide (NO) Scavenging | Compounds 5 and 6 showed excellent scavenging capacity, higher than ascorbic acid. | orientjchem.org |

CNS Depressant Activity

Analogues of the quinazolin-4(3H)-one structure have been extensively investigated for their potential as central nervous system (CNS) depressants. Preclinical studies in animal models, particularly mice, are employed to assess activities such as sedative-hypnotic, anticonvulsant, and general CNS depression effects. ekb.egnih.gov These investigations help to identify lead compounds that may modulate CNS activity.

A study involving five 2,3-disubstituted 4(3H)-quinazolinone derivatives found that all tested compounds decreased spontaneous locomotor activity in mice, indicating a CNS depressant effect. ekb.eg The evaluation also included potentiation of pentobarbitone-induced hypnosis, where some compounds were found to increase sleep duration, and effects on skeletal muscle activity, where motor incoordination was observed for certain derivatives. ekb.eg

Another series of novel compounds, 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, were synthesized and evaluated for a range of CNS activities. nih.govnih.gov These analogues were tested in mice using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests to screen for anticonvulsant properties. nih.gov Sedative-hypnotic activity was assessed by measuring changes in locomotor activity using an actophotometer, while general CNS depressant effects were screened using the forced swim pool method. nih.govnih.gov The results from these studies concluded that the synthesized compounds generally exhibited more pronounced sedative-hypnotic and CNS depressant activities compared to their anticonvulsant effects. nih.govnih.gov Many of the analogues, with few exceptions, showed significant sedative-hypnotic action. nih.govnih.gov

Table 2: Preclinical CNS Depressant Activity of Selected Quinazolin-4(3H)-one Analogues This table is interactive and can be sorted by clicking on the column headers.

| Compound Class/Derivative | Animal Model | Test(s) Performed | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | Mice | Spontaneous locomotor activity, Pentobarbitone-induced hypnosis, Motor coordination | All compounds decreased locomotor activity; some potentiated hypnosis and caused motor incoordination. | ekb.eg |

| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Mice | Actophotometer screen, Forced swim pool method | Most compounds exhibited significant sedative-hypnotic activity. Some compounds were identified as potent CNS depressants. | nih.govnih.gov |

Future Research Directions in 3 Amino 2 Hydrazinoquinazolin 4 3h One Chemistry

Development of Novel and Environmentally Sustainable Synthetic Routes

The synthesis of quinazolinone derivatives has traditionally involved methods that can be time-consuming and environmentally taxing. Recent advancements have highlighted the potential of green chemistry principles to overcome these limitations. A significant future direction lies in the development of novel synthetic protocols for 3-amino-2-hydrazinoquinazolin-4(3H)-one and its analogues that are not only efficient but also environmentally benign.

Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times and often improving yields for related quinazolinone compounds. uin-malang.ac.id For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one required 10 hours using conventional heating for a 79% yield, whereas microwave irradiation accomplished the synthesis in just 5 minutes with an 87% yield. uin-malang.ac.id Similarly, a tandem microwave-assisted green process has been successfully used to produce various 3-amino-2-methyl-quinazolin-4(3H)-ones in good to excellent yields. mdpi.com Future work should focus on adapting these microwave-assisted protocols for the synthesis of the 3-amino-2-hydrazino core, potentially starting from anthranilic acid derivatives and hydrazine (B178648) hydrate (B1144303) in a one-pot or tandem reaction sequence. mdpi.comsapub.org

Further research should explore:

Solvent-free reaction conditions: Building on methods used for other quinazolinones, eliminating solvents would significantly enhance the environmental sustainability of the synthesis. researchgate.net

Novel catalysts: Investigating the use of solid acid catalysts or biocatalysts could lead to milder reaction conditions and improved selectivity.

Flow chemistry: Continuous flow reactors could enable safer, more scalable, and highly controlled production of the target compound and its derivatives.

| Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | 10 - 27 hours | 79% | Established, widely accessible equipment | uin-malang.ac.idsapub.org |

| Microwave Irradiation | 5 - 33 minutes | 85-87% | Drastic reduction in reaction time, improved yields, cleaner products | mdpi.comuin-malang.ac.id |

Rational Design and Synthesis of Highly Selective and Potent Bioactive Analogues

The this compound core offers multiple points for chemical modification, making it an ideal starting point for rational drug design. The primary amino and hydrazino functionalities are nucleophilic centers that can be readily derivatized to generate large libraries of analogues. A key future strategy is to employ molecular hybridization, which combines the quinazolinone pharmacophore with other known bioactive scaffolds to create hybrid compounds with potentially enhanced efficacy or novel mechanisms of action. mdpi.com

For example, reacting the 2-hydrazinyl group with various carbonyl compounds can yield a series of hydrazone derivatives. mdpi.com This approach has been used to create potent antimicrobial agents that target the DNA gyrase enzyme. mdpi.com Similarly, the 3-amino group can be converted into Schiff bases, amides, or used as a point of attachment for other heterocyclic rings like triazoles or thiadiazoles. mdpi.comsapub.org

Future research in this domain should involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic ring (positions 5, 6, 7, and 8) with different substituents (e.g., halogens, nitro, methyl groups) to probe their effect on biological activity. mdpi.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: Using the core structure as a template to design novel chemotypes with similar biological activity but different chemical structures, which can be a valuable strategy for developing new intellectual property. nih.gov

| Derivative Class | Modification Site | Reported Biological Activity | Reference |

|---|---|---|---|

| Hydrazones | 2-Hydrazinyl group | Antimicrobial (DNA Gyrase Inhibition) | mdpi.com |

| Arylamides | 3-Amino group | DNA Photo-disruptive | mdpi.com |

| Substituted Phenyl Analogues | 2-Phenyl group | Anticancer (Tyrosine Kinase Inhibition) | uin-malang.ac.id |

| Fused Heterocycles | Core scaffold | Antifungal, Anti-inflammatory | researchgate.net |

Integration of Advanced Computational Methodologies with Experimental Validation for Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a way to rationalize experimental findings and accelerate the identification and optimization of lead compounds. nih.govco-ac.com The future of research on this compound derivatives will heavily rely on the synergy between computational and experimental approaches.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be employed. nih.gov Docking simulations can predict the binding orientation and affinity of newly designed analogues within the target's active site, helping to prioritize which compounds to synthesize. mdpi.comco-ac.com For instance, docking studies were successfully used to understand how novel quinazolinone-hydrazone hybrids bind to the active site of E. coli DNA gyrase B. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are valuable. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis can be used to build mathematical models that correlate the chemical structures of existing analogues with their biological activities. nih.gov These models can then predict the activity of virtual compounds, guiding the design of more potent molecules. nih.gov

Future efforts should focus on a continuous feedback loop where:

Computational models (docking, QSAR) are used to design and prioritize a set of virtual compounds.

The highest-ranking compounds are synthesized and tested experimentally.

The experimental results are used to refine and improve the predictive power of the computational models. nih.gov

This integrated approach saves significant time and resources compared to traditional high-throughput screening and synthesis.

Exploration of Underexplored Biological Targets and Novel Therapeutic Applications

While quinazolinone derivatives are known to exhibit a broad spectrum of activities—including antimicrobial, anti-inflammatory, and anticancer effects—the specific molecular targets for many of these actions remain unknown. mdpi.comresearchgate.net A critical area for future research is the identification of novel biological targets for compounds derived from this compound.

Current research has identified targets such as DNA gyrase and the vascular endothelial growth factor receptor 2 (VEGFR2) for certain quinazolinone classes. mdpi.comnih.gov However, the vast chemical space accessible from the this compound scaffold suggests that its derivatives may interact with a much wider range of biological macromolecules.

Future strategies for target identification should include:

Target Fishing and Deconvolution: Using affinity chromatography, chemical proteomics, or computational approaches like inverse docking (TargetHunter) to identify the protein targets to which a bioactive compound binds. co-ac.com

Phenotypic Screening: Testing derivatives in cell-based or organism-based assays that model complex diseases (e.g., neurodegeneration, metabolic disorders) to uncover unexpected therapeutic applications.

Bioimaging: Developing fluorescently labeled analogues of this compound to visualize their subcellular localization and track their interactions within living cells, building on the emerging use of quinazolinones as bioimaging agents. mdpi.com

Strategies for Lead Optimization and Advanced Preclinical Development

Once a "hit" compound with promising biological activity is identified, the next crucial phase is lead optimization. This process involves fine-tuning the molecule's structure to improve its drug-like properties, including potency, selectivity, and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov

Future lead optimization campaigns for this compound derivatives will require a multi-pronged approach:

Medicinal Chemistry Strategies: Employing established medicinal chemistry tactics to systematically modify the lead structure. This includes optimizing lipophilicity (LogP) and polar surface area to conform to guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov

Computational ADMET Prediction: Using in silico models to predict potential liabilities such as metabolic instability, off-target toxicity, or poor absorption early in the design cycle, allowing for structural modifications to mitigate these risks before synthesis.

Advanced Preclinical Evaluation: Once an optimized lead candidate is selected, it must undergo rigorous preclinical testing. This involves comprehensive in vitro profiling (e.g., metabolic stability in liver microsomes, plasma protein binding) and subsequent in vivo studies in relevant animal models to evaluate its efficacy and safety profile before it can be considered for clinical development.

The systematic application of these optimization and preclinical development strategies will be essential to translate the therapeutic potential of the this compound scaffold into clinically viable drug candidates.

Q & A

Q. What are the key synthetic routes for 3-amino-2-hydrazinoquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic attack of hydrazine hydrate on a lactone ring (e.g., benzoxazinone derivatives), followed by cyclization under reflux with pyridine. Microwave irradiation significantly improves yields (up to 85%) and reduces reaction time (30–40 minutes) compared to conventional heating (6–8 hours, 60–70% yield) . Key steps include:

- Nucleophilic attack : Hydrazine opens the lactone ring, forming an intermediate amide.

- Cyclization : Pyridine facilitates intramolecular dehydration to form the quinazoline core.

- Optimization : Microwave conditions enhance reaction efficiency by promoting faster kinetics and reducing side reactions.

Q. How is the hydrazino group in this compound exploited for further functionalization?

The hydrazino (-NH-NH2) moiety reacts with aldehydes, ketones, or acylating agents to form Schiff bases, hydrazones, or acylated derivatives. For example:

- Reaction with aryl aldehydes (e.g., salicylaldehyde) yields hydrazone-linked derivatives .